2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
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Overview
Description
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a 4-fluorophenylmethyl group, and a phenylethylamine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 4-Fluorophenylmethyl Group: The 4-fluorophenylmethyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and thiol-containing intermediates.
Attachment of the Phenylethylamine Moiety: The phenylethylamine moiety can be attached through reductive amination reactions involving phenylethylamine and suitable aldehyde or ketone intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine: Similar structure with a chlorine atom instead of a fluorine atom.
2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is unique due to the presence of the 4-fluorophenylmethyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3S/c24-19-12-10-18(11-13-19)16-28-23-26-21-9-5-4-8-20(21)22(27-23)25-15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWHEIDQQTADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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